molecular formula C5H5BrN2O B135343 3-Amino-6-bromopyridin-2(1H)-one CAS No. 134577-43-8

3-Amino-6-bromopyridin-2(1H)-one

Cat. No. B135343
M. Wt: 189.01 g/mol
InChI Key: LZRLRVOCGGIDBL-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyridin-2(1H)-one is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and organic synthesis. It is a derivative of pyridinone and contains both amino and bromo substituents, which make it a versatile intermediate for chemical reactions and a candidate for drug development, particularly as an inhibitor for HIV-1 reverse transcriptase .

Synthesis Analysis

The synthesis of 3-amino-6-bromopyridin-2(1H)-one derivatives has been explored in the context of developing HIV-1 reverse transcriptase inhibitors. These derivatives have been synthesized through various methods, including the reaction of α-bromoketones with 2-aminopyridine under different conditions . Additionally, efficient synthesis routes have been developed for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involve regioselective substitution reactions and bromination steps .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, has been determined through crystallography, revealing an almost coplanar arrangement of the pyridyl rings due to intramolecular hydrogen bonding . Similarly, the structure of a cocrystal formed by 2-amino-3-bromopyridine with 4-methylbenzoic acid has been characterized, showing hydrogen bonding interactions that stabilize the crystal structure .

Chemical Reactions Analysis

3-Amino-6-bromopyridin-2(1H)-one and its derivatives are involved in various chemical reactions. For instance, they can undergo cross-coupling reactions to yield 6-substituted 2-aminopyridines, which are of significant biological and chemical importance . The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has also been studied, leading to the formation of 6-aminonicotinic acid, a reaction that avoids the use of volatile and toxic solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-6-bromopyridin-2(1H)-one derivatives can be inferred from studies on similar compounds. For example, the vibrational spectra and molecular structure of 3-amino-2-bromopyridine have been analyzed using density functional methods, providing insights into the vibrational frequencies and bond parameters . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for designing new derivatives with desired characteristics.

Scientific Research Applications

Proton Nuclear Magnetic Resonance (NMR) in Cardiovascular Research

Proton NMR spectroscopy has emerged as a potent tool for cardiovascular research, offering detailed quantitative data on amino acids, fatty acids, and other metabolites. This technology's robustness and reproducibility make it invaluable for studying metabolic profiles in serum, which could indirectly relate to research involving "3-Amino-6-bromopyridin-2(1H)-one" in metabolic studies or drug discovery efforts aimed at cardiovascular diseases (Rankin et al., 2014).

Enzymatic Hydrolysis for Antioxidant Peptides

Enzymatic hydrolysis is a prominent method for producing bioactive peptides with antioxidant activity from various sources, including animal, plant, and fungal materials. This process results in peptides capable of exhibiting radical-scavenging capacity and inhibiting lipid peroxidation, demonstrating the biochemical potential of peptides and indirectly suggesting the enzymatic applications of amino acid derivatives like "3-Amino-6-bromopyridin-2(1H)-one" in producing biologically active compounds (Czelej et al., 2022).

Bioactive Peptides in Drug Delivery Systems

Cell-penetrating peptides (CPPs), which include short peptides like "3-Amino-6-bromopyridin-2(1H)-one," have shown significant promise in facilitating the delivery of drugs across the plasma membrane. These peptides have potential applications in diagnosing and treating various diseases, including cancer, inflammation, and diabetes. Although no CPPs have been approved by regulatory agencies yet, ongoing preclinical studies and clinical trials suggest their potential in enhancing drug delivery systems, highlighting the importance of amino acid derivatives in medicinal research (Xie et al., 2020).

properties

IUPAC Name

3-amino-6-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRLRVOCGGIDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567693
Record name 3-Amino-6-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyridin-2(1H)-one

CAS RN

134577-43-8
Record name 3-Amino-6-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-bromopyridin-2-ol
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Synthesis routes and methods I

Procedure details

A solution of 6-bromo-2-methoxy-pyridin-3-ylamine (1A) (5.2 g, 25.6 mmol) in acetic acid (50 mL) and HBr (50 mL) is heated to reflux with an oil bath at 120° C. for 1 hour. The reaction solution is cooled to room temperature and concentrated to dryness. The crude product is purified by chromatography (CH2Cl2 95%, MeOH 5%) to give 3-amino-6-bromo-1H-pyridin-2-one (1B) (3.5 g, yield 72%) as brown solid that turns to deep purple. MS (ESI) m/e 189, 191 (M+H+).
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5.2 g
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50 mL
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Synthesis routes and methods II

Procedure details

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